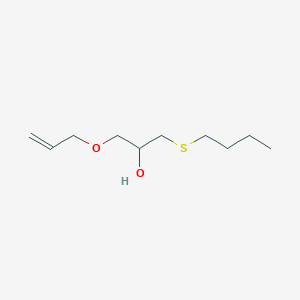
1-(allyloxy)-3-(butylthio)-2-propanol
Overview
Description
1-(Allyloxy)-3-(butylthio)-2-propanol, also known as ABP, is a chemical compound that has gained significant attention in the scientific research community. ABP is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases, including cancer and inflammation.
Mechanism of Action
1-(allyloxy)-3-(butylthio)-2-propanol works by inhibiting the activity of a family of enzymes called lysophosphatidic acid acyltransferases (LPAATs). LPAATs are involved in the biosynthesis of phospholipids, which are essential components of cell membranes. By inhibiting LPAATs, this compound disrupts the normal functioning of cancer cells, leading to their death.
Biochemical and Physiological Effects:
In addition to its anti-cancer and anti-inflammatory properties, this compound has been shown to have other biochemical and physiological effects. For example, this compound has been shown to reduce the levels of triglycerides and cholesterol in the blood, making it a potential treatment for hyperlipidemia. Additionally, this compound has been shown to improve insulin sensitivity, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(allyloxy)-3-(butylthio)-2-propanol in lab experiments is its high potency. This compound has been shown to be effective at low concentrations, making it a cost-effective option for researchers. Additionally, this compound has been shown to have good stability, making it easy to store and transport. However, one limitation of using this compound is its specificity. This compound has been shown to inhibit a specific family of enzymes, which may limit its applicability to certain diseases.
Future Directions
There are many potential future directions for research on 1-(allyloxy)-3-(butylthio)-2-propanol. One area of interest is in developing this compound analogs that have improved specificity and potency. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on different cell types. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a potential therapeutic agent.
Scientific Research Applications
1-(allyloxy)-3-(butylthio)-2-propanol has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in cancer treatment. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, including breast, lung, and prostate cancer. Additionally, this compound has been shown to have anti-inflammatory properties, making it a potential treatment for diseases such as rheumatoid arthritis and inflammatory bowel disease.
properties
IUPAC Name |
1-butylsulfanyl-3-prop-2-enoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2S/c1-3-5-7-13-9-10(11)8-12-6-4-2/h4,10-11H,2-3,5-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRFITIHUFXLJRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSCC(COCC=C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



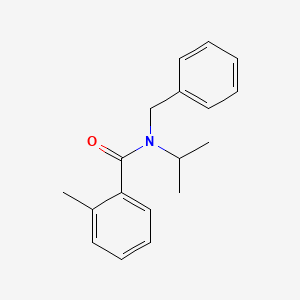

![3-{1-[(3-chlorophenyl)acetyl]-3-piperidinyl}-N-methyl-N-(1-methyl-4-piperidinyl)propanamide](/img/structure/B3844910.png)
![3-(2-fluorophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3844911.png)
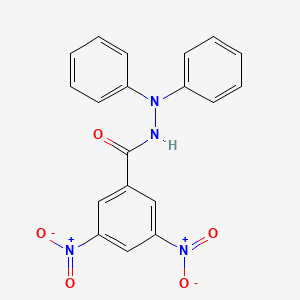
![1-[(4,6-dimethyl-2-pyrimidinyl)thio]-3-isopropoxy-2-propanol](/img/structure/B3844929.png)

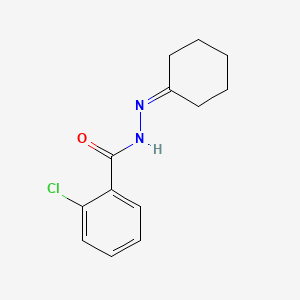
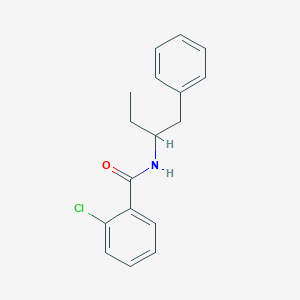

![2-(2-{4-[2-(trifluoromethyl)benzyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3844979.png)

![4-(allyloxy)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3844988.png)
![3-[2-(4-bromophenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B3844995.png)